2-Amino-6-phenylpyridine

Description

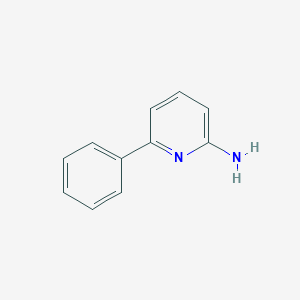

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344633 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-25-9 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activities of 2 Amino 6 Phenylpyridine Derivatives

Acceleration of Cationic and Free-Radical Photopolymerization

Derivatives such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been identified as highly effective photosensitizers. rsc.orgacs.org In a bimolecular photoinitiating system, these pyridine (B92270) compounds can absorb light (e.g., from a UV-LED source at 365 nm) and transfer the energy to another molecule, a photoinitiator like a diphenyliodonium (B167342) salt, which then generates the species that start the polymerization. rsc.org

This sensitization is particularly valuable because it allows polymerization to occur at wavelengths where the initiator alone is not active. rsc.orgacs.org Research has shown that these pyridine derivatives can significantly accelerate both cationic photopolymerization (of epoxides and vinyl monomers) and free-radical photopolymerization (of acrylates). rsc.orgacs.orgethz.ch In fact, these compounds can serve a dual role, acting as both a photosensitizer to speed up the reaction and as a fluorescent probe to monitor the progress of the polymerization in real-time. rsc.org

The table below shows the performance of a photoinitiating system based on a 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivative (S1) with an iodonium (B1229267) salt (HIP) in the free-radical photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA). rsc.org

| Photoinitiating System | Light Intensity (mW/cm²) | Final Conversion (%) |

| S1 / HIP | 20 | 55 |

| S1 / HIP | 100 | 65 |

Data adapted from a study on the applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile sensors. rsc.org

Photo-Induced Electron Transfer Mechanisms

The function of these aminopyridine derivatives as photosensitizers is rooted in photo-induced electron transfer (PET) mechanisms. ethz.chunizar.esmdpi.com Upon absorbing light, the aminopyridine molecule is promoted to an excited state. mdpi.com From this excited state, it can engage in an electron transfer process.

Two primary pathways have been identified for these systems:

Photo-oxidation: The excited aminopyridine derivative donates an electron to the iodonium salt. This process generates a radical cation from the pyridine derivative and causes the iodonium salt to decompose into reactive species (a radical and a cation), which can initiate both free-radical and cationic polymerization. ethz.ch

Photo-reduction: In the presence of an electron donor like an amine, the excited aminopyridine derivative can act as an electron acceptor. This electron transfer from the amine to the excited pyridine chromophore is a key step in initiating free-radical polymerization as a type II photoinitiator system. acs.org

These PET mechanisms highlight the electronic versatility of the 2-amino-6-phenylpyridine scaffold, enabling it to participate in different redox pathways to efficiently generate the radicals and cations necessary for polymerization. ethz.chrsc.org

Alkyne Hydrogenation, Dimerization, Polymerization, and Hydroformylation

While direct catalytic applications of 2-amino-6-phenylpyridine itself in alkyne transformations are not extensively documented in dedicated studies, the broader class of pyridine-containing ligands is central to many such reactions. Rhodium and ruthenium complexes featuring pyridine-based ligands are widely used in the hydrogenation, dimerization, and hydroformylation of alkynes. researchgate.netresearchgate.netrsc.org

For instance, rhodium complexes with pyridine-functionalized phosphine (B1218219) ligands are effective catalysts for the hydroformylation of alkynes, an atom-economical reaction that produces valuable α,β-unsaturated aldehydes. acs.orgnih.gov In some systems, the basic nitrogen of a pyridyl group within the ligand can assist in the catalytic cycle through a proton shuttle mechanism, demonstrating the active role of the ligand beyond simple coordination. researchgate.net

Similarly, rhodium-NHC-pyridonato complexes have shown extreme activity and selectivity in the dimerization of terminal alkynes, such as phenylacetylene, to form enynes. The pyridine-containing ligand plays a crucial cooperative role in the catalytic mechanism. Ruthenium complexes with aminopyridine ligands have been investigated for the hydroamination of alkenes, a related transformation, where the aminopyridine coordinates in a bidentate fashion. While specific data tables for this compound in these exact alkyne reactions are sparse, the principles established with closely related pyridine (B92270) ligands underscore the potential of this compound in such catalytic systems. organic-chemistry.org

Heterogeneous Catalysis Using Molecular Sieves

Photochemical Reactions and Stability of 2-Amino-6-phenylpyridine

The photochemical behavior of this compound is a critical aspect of its profile, influencing its environmental fate and its stability in applications where it might be exposed to light. While specific studies on the photochemical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known behavior of its constituent functional groups—the aminopyridine and phenyl moieties. The presence of the amino group, a known electron-donating group, and the phenyl group, which can participate in and influence electronic transitions, suggests a susceptibility to photochemical transformations.

Photo-Oxidation Mechanisms

The photo-oxidation of organic molecules can generally proceed through two primary mechanisms: Type I and Type II photosensitized reactions, both of which are oxygen-dependent. nih.gov

Type I Photo-Oxidation: This mechanism involves the formation of radical species following the initial absorption of light. For this compound, a Type I pathway could be initiated by the photo-ejection of an electron from the molecule or by hydrogen abstraction, likely from the amino group, by an excited sensitizer (B1316253) molecule. This would result in the formation of a radical cation or an amino radical. These reactive intermediates can then react with molecular oxygen to form peroxy radicals, which can subsequently lead to a cascade of further reactions, including the formation of hydroperoxides and other oxygenated products. The presence of the phenyl ring could influence the stability of these radical intermediates through resonance delocalization.

Type II Photo-Oxidation: This pathway involves the transfer of energy from the excited state of a photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then directly react with the electron-rich this compound molecule. The amino group and the aromatic rings are potential targets for singlet oxygen attack. For instance, singlet oxygen is known to react with aromatic amines, potentially leading to the formation of endoperoxides or hydroperoxides, which are often unstable and can decompose to various degradation products. nih.gov Studies on dipeptides containing phenylalanine have shown that aromatic residues can be targeted by singlet oxygen, suggesting the phenyl group in this compound could also be a site of reaction. nih.gov

It is plausible that both Type I and Type II mechanisms could contribute to the photo-oxidation of this compound, with the predominant pathway depending on the specific reaction conditions, such as the presence of photosensitizers and the solvent environment.

Photodegradation Pathways

The photodegradation of this compound would involve the breakdown of the molecule into smaller fragments or its transformation into other products upon exposure to light. Based on the degradation pathways of related compounds like other aminopyridines and aromatic amines, several potential degradation routes can be postulated.

Initial attack by reactive oxygen species, such as hydroxyl radicals (in the presence of water and a photocatalyst) or singlet oxygen, could occur at several sites on the molecule. The amino group is a likely initial point of oxidation, potentially leading to the formation of nitroso or nitro derivatives. The pyridine ring itself can also undergo photo-induced transformations. For instance, studies on the photolysis of 2-amino-5-chloropyridine (B124133) have shown that the pyridine ring can be cleaved. researchgate.net

A plausible photodegradation pathway for this compound could involve the following steps:

Initial Oxidation: Oxidation of the amino group to a nitroso or nitro group, or hydroxylation of the pyridine or phenyl ring.

Ring Cleavage: Subsequent to initial oxidation, the pyridine ring may undergo cleavage, leading to the formation of various aliphatic and smaller aromatic fragments. The degradation of the pyridine moiety has been observed in the photocatalysis of related compounds. researchgate.net

Mineralization: Under prolonged and potent irradiation, especially in the presence of a photocatalyst like titanium dioxide, the organic structure could be completely broken down into simpler inorganic molecules such as carbon dioxide, water, and ammonium (B1175870) ions.

The stability of this compound to photodegradation will be influenced by factors such as the wavelength and intensity of the incident light, the presence of oxygen and photosensitizers, and the nature of the surrounding medium.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a compound might interact with a biological target at the molecular level.

Docking studies on derivatives of 2-amino-6-phenylpyridine have revealed specific binding modes within the active sites of various enzymes and receptors. These analyses highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.

For instance, in studies of multipotent cholinesterase inhibitors, a donepezil-pyridyl hybrid (DPH14) based on a dicyanopyridine core showed an extended conformation that allowed it to interact simultaneously with both the catalytic and peripheral sites of acetylcholinesterase (AChE). nih.gov The molecule's linker was positioned within the active site gorge, facilitating these extensive interactions. nih.gov Similarly, docking simulations of 2-aminopyridine-3-carbonitrile derivatives against adenosine (B11128) receptors (A₁R and A₂AR) and phosphodiesterase 10A (PDE10A) helped identify key binding interactions. nih.gov

In another study, a series of 2-aminopyridine (B139424) derivatives designed as σ₁/σ₂ receptor ligands were analyzed. mdpi.com The most active ligand, compound 5 , was found to fully occupy the active site of the human σ₁ receptor (hσ₁R), adopting a binding pose similar to a known antagonist, PD144418. mdpi.com The analysis showed that the NH group of the linker connecting a piperidine (B6355638) motif to the pyridine (B92270) core was crucial for stabilizing the compound in the active site through hydrogen bonds. mdpi.com

Computational docking has been used to predict and rationalize the inhibitory activity of this compound derivatives against a range of biological targets. These studies provide insights into the specific amino acid residues that are critical for binding.

Derivatives of 2-amino-4,6-diarylnicotinonitrile have been docked into the active site of the kinesin Eg5 enzyme, a target for cancer therapy. tubitak.gov.tr The results indicated that compound 5m had the highest binding affinity, suggesting its potential as an Eg5 inhibitor. tubitak.gov.tr In a different study, novel pyrimidine (B1678525) derivatives were docked into the active site of histone deacetylase 2 (HDAC2), another anti-cancer target. orientjchem.org The simulations showed that all synthesized compounds fit well within the enzyme's active site. orientjchem.org

Further research on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenyl pyridine derivatives identified their potential as inhibitors of Mitogen-activated protein kinase-2 (MAPK-2). wjpps.com Docking was used to visualize the interactions between the most promising compound and the enzyme's binding site. wjpps.com Similarly, pyridine analogues have been evaluated as anti-malarial agents by docking them into the active site of the dihydrofolate reductase (DHFR) enzyme from Plasmodium falciparum. tandfonline.com The most active compounds formed several hydrogen bonds and hydrophobic interactions with key residues like Ile 14, Asp 54, and Ile 164. tandfonline.com

The table below summarizes findings from various molecular docking studies on derivatives containing the 2-aminopyridine core.

| Derivative Class | Biological Target | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human σ₁ Receptor (hσ₁R) | Tyr103, Glu172, Asp126 | Hydrogen bonds, hydrophobic interactions | mdpi.com |

| Donepezil-pyridyl hybrid (DPH14) | Acetylcholinesterase (AChE) | Tyr124, Asp74 | Hydrogen bonding | nih.gov |

| 2-amino-4,6-diarylnicotinonitriles | Kinesin Eg5 Enzyme | Not specified | High binding affinity (-9.52 kcal/mol) | tubitak.gov.tr |

| 2-(2-amino-6-aryl-4-pyrimidinylamino)ethanol derivatives | Histone Deacetylase 2 (HDAC2) | Not specified | Good fit in the active site | orientjchem.org |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenyl pyridine derivatives | Mitogen Activated Protein Kinase-2 (MAPK-2) | Not specified | Visualization of binding interactions | wjpps.com |

| Pyridine derivatives | Dihydrofolate Reductase (DHFR) | Ile 14, Asp 54, Ile 164 | Hydrogen bonds, hydrophobic interactions | tandfonline.com |

| Dihydropyridine/Pyridine Analogs | Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) | Arg119, Ser93, His154 | Hydrogen bonding, π-π interaction | semanticscholar.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is widely applied to predict molecular properties, reactivity, and reaction mechanisms. nih.govmdpi.com

DFT calculations are employed to determine the electronic properties of this compound and its derivatives. ajrconline.org Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. mdpi.com A smaller energy gap suggests a higher reactivity and a greater ability to be adsorbed onto a surface. mdpi.com

For example, quantum chemical studies on pyridine derivatives as corrosion inhibitors showed that compounds with lower energy gaps had stronger adsorption on metal surfaces. mdpi.com Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on a molecule. mdpi.com Red-colored regions indicate high electron density (nucleophilic sites), while blue regions represent low electron density (electrophilic sites), allowing for the prediction of reactive centers within the molecule. mdpi.com These calculations help in understanding the electrophilic and nucleophilic behavior of pyridine derivatives. mdpi.com

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. beilstein-journals.org This allows for the mapping of the entire potential energy surface of a reaction, identifying the most favorable pathway.

In the context of pyridine synthesis, DFT can provide insights into the formation of the pyridine ring. For instance, the mechanism for the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) involves an initial Claisen-Schmidt condensation to form a chalcone, followed by a multicomponent reaction. researchgate.net DFT calculations can model each step of this process, determining activation energies and the stability of intermediates. For the cobalt-catalyzed C-H cyanation of 2-phenylpyridine (B120327), a related compound, DFT calculations have been used to map out the complete free-energy profile of the catalytic cycle, identifying the key intermediates and transition states involved in the C-H activation and cyanation steps. beilstein-journals.org

Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and materials science. They involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity or physical properties. nih.govacs.org

For derivatives of this compound, SAR studies have provided crucial insights for optimizing their therapeutic potential. Research into 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives as anti-tumor agents revealed that the introduction of an indole (B1671886) core generally improved cytotoxic activity. bohrium.com Preliminary SAR analysis indicated that the nature and position of substituents on both the indole and benzene (B151609) rings were significant for activity. bohrium.com Another study found that for a series of 2,6-diaryl-substituted pyridines, the introduction of halogen groups into the benzene ring was essential for their cytotoxic effects against cancer cell lines. tubitak.gov.tr

In the development of IκB kinase beta (IKK-β) inhibitors based on a 2-amino-3-cyano-6-(2-hydroxyphenyl)pyridine core, replacing an aromatic group with an aminoalkyl group at the 4-position of the pyridine ring led to a significant increase in both enzyme and cellular potencies. researchgate.net For inhibitors of cholinesterases, SAR analysis of 2-aminopyridine-3,5-dicarbonitriles showed that compounds with small groups, such as N,N'-dimethylamino, tended to be selective inhibitors of AChE. joseroda.com

The table below summarizes key SAR findings for various 2-aminopyridine derivatives.

| Core Scaffold | Substitution Position | Substituent Modification | Impact on Activity/Property | Reference |

|---|---|---|---|---|

| 2-amino-3-cyano-4-aryl-6-(1H-indol-3-yl)pyridine | Position 6 | Introduction of indole core | Improved anti-tumor activity | bohrium.comnih.gov |

| 2-amino-4,6-diarylpyridine | Benzene ring | Introduction of halogen groups (Cl, Br) | Essential for cytotoxic activity | tubitak.gov.tr |

| 2-amino-3-cyano-6-(2-hydroxyphenyl)pyridine | Position 4 | Replacement of aryl with aminoalkyl group | Marked increase in IKK-β inhibitory potency | researchgate.net |

| 2-aminopyridine-3,5-dicarbonitrile | General | Presence of small groups (e.g., N,N'-dimethylamino) | Preferential inhibition of Acetylcholinesterase (AChE) | joseroda.com |

| 2-aminopyridine-3,5-dicarbonitrile | Position 6 (N-propargylamine) | Methylation of the amine | Significantly increased σ₁ receptor affinity | mdpi.com |

| Imidazopyridine | General | Modifications improving properties (SPR) | Detrimentally affected activity (SAR) | acs.org |

Advanced Applications in Materials Science

Development of Materials with Specific Electronic or Optical Properties

The 2-amino-6-phenylpyridine scaffold is a foundation for developing materials with significant fluorescent and phosphorescent properties. The compound and its derivatives are investigated for their ability to absorb and emit light, a characteristic that is crucial for applications in optoelectronics.

Research into this compound-3,4-dicarboxylates demonstrates that the core structure possesses intrinsic fluorescence. mdpi.comnih.gov Scientists have found that modifying the substituents on the aminopyridine scaffold is a key strategy for tuning the optical properties of these materials. mdpi.com For instance, while the absorbance (λA), excitation (λex), and emission (λem) wavelengths remain relatively constant around 270 nm, 390 nm, and 480 nm respectively, the fluorescence quantum yield (Φ), which measures the efficiency of light emission, can be significantly altered by changing the group attached to the 2-amino position. mdpi.comnih.gov

Studies show that substituting the amine with a benzyl (B1604629) group can result in a higher quantum yield compared to a tert-butyl or cyclohexyl group, indicating more efficient light emission. mdpi.comnih.gov This tunability allows for the rational design of molecules with specific light-emitting characteristics for targeted applications.

Beyond fluorescence, this compound serves as a critical ligand in the synthesis of transition metal complexes, particularly with iridium and osmium, to create phosphorescent emitters. These materials are of great interest for use in organic light-emitting diodes (OLEDs) and other display technologies.

Table 1: Optical Properties of Selected this compound Derivatives

| Compound Name | Substituent on Amino Group | Absorption Max (λA) | Emission Max (λem) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | tert-Butyl | 270 nm | 480 nm | 0.34 | mdpi.comnih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | Benzyl | 270 nm | 480 nm | 0.44 | mdpi.com |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Cyclohexyl | 270 nm | 480 nm | 0.31 | mdpi.comnih.gov |

Use in Sensor Technology

The fluorescent nature of aminopyridine derivatives makes them highly suitable for applications in sensor technology. smolecule.com Specifically, derivatives of 2-amino-phenylpyridine have been successfully employed as molecular sensors to monitor chemical processes in real-time using Fluorescence Probe Technology (FPT). mdpi.com

These compounds can function as probes that are sensitive to changes in their immediate microenvironment. mdpi.com During a process like polymerization, the polarity and microviscosity of the medium change as liquid monomers are converted into a solid polymer. These changes affect the fluorescent molecule, causing a detectable shift in its fluorescence emission spectrum, typically towards shorter wavelengths. mdpi.com By monitoring these spectral shifts, one can track the progress of the polymerization reaction. mdpi.com

Research has shown that certain 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, which share the core aminopyridine structure, exhibit much higher sensitivity as fluorescent sensors than some commercially available probes. mdpi.com This heightened sensitivity allows for more precise monitoring of polymerization, making them valuable tools in polymer chemistry research and industrial processing. mdpi.com

Co-initiators in Polymerization Processes

In addition to monitoring polymerization, 2-amino-phenylpyridine derivatives can actively participate in initiating it. They can function as highly effective co-initiators or photosensitizers in what are known as Type II photoinitiating systems. mdpi.comresearchgate.net These systems are crucial for photopolymerization, a process that uses light to trigger a chain reaction to form a polymer.

While many polymerization initiators are only activated by UV light, systems using 2-amino-phenylpyridine derivatives can be designed to work under less harsh, long-wavelength near-UV and visible light. mdpi.comresearchgate.net In a typical setup, the aminopyridine derivative acts as the photosensitizer in a bimolecular system, often paired with a primary initiator like a diphenyliodonium (B167342) salt. mdpi.comresearchgate.net

The process begins when the aminopyridine derivative absorbs light, moving to an excited state. It then interacts with the iodonium (B1229267) salt, typically via an electron transfer, to generate reactive species (radicals or cations). researchgate.netresearchgate.net These species are the true initiators that start the polymerization of monomers like epoxides and vinyls. mdpi.com This approach has been shown to be highly efficient, achieving high monomer conversion in short irradiation times. mdpi.com

Remarkably, these compounds can perform a dual role: simultaneously acting as a co-initiator to accelerate the polymerization and as a fluorescent sensor to monitor its progress. mdpi.com This dual functionality offers a sophisticated method for controlling and analyzing photopolymerization processes.

Environmental Fate and Impact of Pyridine Derivatives General Research Context

Abiotic and Biotic Degradation Processes

The persistence of pyridine (B92270) derivatives in the environment is highly variable and strongly influenced by their chemical structure. Degradation can occur through processes such as volatilization, adsorption to soil particles, chemical reactions, and biological breakdown. researchgate.netoup.com

Research indicates a general hierarchy in the biodegradability of different pyridine derivatives, with pyridinecarboxylic acids and hydroxypyridines being among the most readily degraded. oup.com In contrast, aminopyridines, the class to which 2-Amino-6-phenylpyridine belongs, are notably more resistant to degradation. oup.comnih.gov Studies on various aminopyridines have shown that they can persist in soil for extended periods, with one investigation finding that none of the tested aminopyridines were completely broken down within a 30-day period. oup.com Specifically, 2-aminopyridine (B139424) has been observed to degrade slowly, with complete degradation taking longer than 96 days in one study. epa.gov For 4-aminopyridine (B3432731), half-lives in soil can range from three to as long as 32 months. epa.gov

This persistence is partly due to their chemical properties. Aminopyridines tend to be highly mobile in soil, although this can be mitigated if the soil pH allows for the protonation of the amino group, which increases its adsorption to soil particles and clay. epa.gov Despite remaining near the soil surface where microbial activity is highest, their inherent chemical stability makes them less available for microbial degradation. epa.gov While specific degradation data for this compound is not extensively documented, the data from analogous aminopyridines suggest it is likely to be a persistent compound in the environment.

Table 1: Comparative Biodegradability of Pyridine Derivatives in Soil Suspensions This table provides a generalized comparison based on available research findings.

| Pyridine Derivative Class | Typical Degradation Timeframe | Volatilization Potential | Reference |

| Pyridinecarboxylic acids | 7 to 24 days | Low | oup.com |

| Monohydroxypyridines | 7 to 24 days | Low | oup.com |

| Unsubstituted Pyridine | 7 to 24 days | Low | oup.com |

| Methylpyridines | <7 to >30 days | High | oup.com |

| Aminopyridines | >30 days (incomplete) | Variable | oup.com |

| Chloropyridines | Generally >30 days (e.g., 4-chloropyridine (B1293800) is an exception) | High | oup.com |

Photochemical Transformations

Photochemical transformation, or photolysis, is a key abiotic process that can contribute to the degradation of pyridine derivatives in the environment, particularly in the atmosphere and surface waters. researchgate.netepa.gov This process involves the absorption of light energy, which can lead to the breakdown or structural rearrangement of the molecule. nih.gov

For instance, vapor-phase 2-aminopyridine is susceptible to degradation by photochemically-produced hydroxyl radicals in the atmosphere, with an estimated half-life of about 19 hours. epa.gov This suggests that atmospheric residence time for compounds like this compound may be relatively short.

In aquatic environments, the rate of direct photolysis depends on the ability of the compound to absorb sunlight (wavelengths >290 nm). nih.gov Pyridine derivatives can undergo various photochemical reactions. One common transformation is photo-isomerization, where the pyridine ring rearranges into a less stable, bicyclic structure known as a Dewar isomer (e.g., 2-azabicyclo[2.2.0]hexa-2,5-diene). nih.govresearchgate.net Studies on 2-phenylpyridine (B120327) have shown it can undergo photochemical alkylation and reduction, typically in the presence of a photocatalyst. rsc.orgrsc.org Furthermore, research on other complex aminophenylpyridine derivatives has demonstrated their activity as photosensitizers, confirming that this class of compounds is photochemically active. mdpi.com

While specific photolysis studies on this compound are limited, the existing research on aminopyridines and phenylpyridines indicates that it likely undergoes photochemical transformations in the environment.

Biological Degradation Mechanisms

The biological degradation of pyridine derivatives is primarily carried out by microorganisms, such as bacteria and fungi, which can use these compounds as a source of carbon and nitrogen. researchgate.net However, the ability to metabolize these compounds varies greatly among microbial species and is highly dependent on the pyridine derivative's structure. researchgate.net

Two main initial strategies for bacterial degradation of the pyridine ring have been identified:

Hydroxylation: This is a common pathway where one or more hydroxyl (-OH) groups are added to the pyridine ring. researchgate.net This initial step increases the water solubility of the compound and makes the ring more susceptible to being cleaved open for further metabolism. researchgate.net

Reduction: Some bacteria employ a novel mechanism that involves initial reductive steps, which is less common than the hydroxylation pathway for aromatic compounds. researchgate.net

For aminopyridines, the degradation pathway is not as well understood, and they are generally considered recalcitrant. nih.gov Some microorganisms are unable to metabolize 4-aminopyridine at all. epa.gov However, one study of a 4-aminopyridine-degrading bacterial culture identified potential intermediates, including 4-amino-3-hydroxypyridine and 3,4-dihydroxypyridine. nih.govresearchgate.net This suggests that a hydroxylation mechanism may be involved, though it appeared to be slow and potentially resulted in the accumulation of a dead-end metabolite that could not be further broken down by the microbial community. nih.gov

Given the known resistance of the aminopyridine structure to microbial attack, it is likely that the biological degradation of this compound is a slow process in the environment.

Risk Assessment of Pyridine Scaffolds

The pyridine scaffold is a core structure in numerous industrial chemicals, pesticides, and pharmaceuticals, leading to its widespread presence in the environment. chemicalbook.comresearchgate.net A risk assessment of these compounds considers both their potential for exposure and their inherent toxicity. Pyridine itself is classified as a hazardous substance, with exposure linked to potential adverse effects on the liver, kidneys, and nervous system. chemicalbook.comcdc.gov

The toxicity of pyridine derivatives can vary significantly based on their specific functional groups.

Aminopyridines: This group contains compounds of notable toxicity. For example, 4-aminopyridine is a potent nerve agent and is used as a restricted-use avicide (bird poison), highlighting its danger to non-target wildlife. epa.gov 2-Aminopyridine is also classified as hazardous, being harmful if swallowed and a skin and eye irritant. epa.gov

This compound: Specific environmental risk assessment data for this compound is scarce. However, material safety data indicates it is harmful if swallowed, upon skin contact, or by inhalation. chemsrc.com The toxicity of structurally related compounds can provide further insight. For example, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which also contains the this compound core structure, is a well-known carcinogen and has been shown to be selectively toxic to dopaminergic neurons. drugbank.comnih.gov

An important factor in environmental risk is the potential for a chemical to bioaccumulate in organisms and magnify up the food chain. For aminopyridines, the measured bioconcentration factor (BCF) is generally low, suggesting they are unlikely to accumulate significantly in aquatic organisms. epa.gov

Table 2: Summary of Hazard Information for Pyridine and Related Compounds

| Compound | CAS Number | Key Hazard Information | Reference |

| Pyridine | 110-86-1 | Harmful if swallowed or in contact with skin; Causes skin and eye irritation; Suspected of causing genetic defects and cancer; Potential liver, kidney, and neurological toxicity. | chemicalbook.comcdc.govindustrialchemicals.gov.au |

| 2-Aminopyridine | 504-29-0 | Harmful if swallowed; Causes skin and eye irritation; Suspected of causing genetic defects. | epa.gov |

| 4-Aminopyridine | 504-24-5 | Highly toxic; Potent nerve agent; Used as an avicide, toxic to non-target avian species. | epa.gov |

| This compound | 39774-25-9 | Harmful if swallowed, by inhalation, or in contact with skin. | chemsrc.com |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | 105650-23-5 | Carcinogen; Mutagen; Neurotoxic (selectively toxic to dopaminergic neurons). | drugbank.comnih.gov |

Q & A

Q. What are the standard synthetic routes for 2-Amino-6-phenylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves condensation reactions between phenyl-containing precursors and aminopyridine derivatives. For example, analogous imidazopyridine systems are synthesized using ammonia and formaldehyde under controlled pH and temperature conditions to prevent side reactions . Optimization may include:

- Catalyst selection : Transition metals or acid/base catalysts to enhance yield.

- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Maintaining 60–80°C to balance reaction rate and decomposition risks .

Characterization via NMR and HPLC is recommended to confirm purity and structure .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR to confirm substituent positions and aromaticity.

- X-ray crystallography : For resolving crystal structure and intermolecular interactions, as demonstrated in structurally similar pyridine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : To assess purity (>98%) and detect trace byproducts .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, analogous aminopyridines (e.g., 2-aminopyridine) exhibit acute toxicity (oral LD = 200 mg/kg in mice) and require:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : In airtight containers, away from oxidizers and heat sources to prevent decomposition into CO or NO .

Refer to safety data sheets (SDS) for pyridine derivatives as interim guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations can model:

- Electrophilic substitution sites : Predicting regioselectivity in reactions like nitration or halogenation.

- Thermodynamic stability : Assessing energy barriers for tautomerization or ring-opening.

- Solvent effects : Simulating solvation energies to optimize reaction media.

Validating computational results with experimental data (e.g., kinetic studies) is critical .

Q. How do researchers resolve contradictory data on the stability of aminopyridine derivatives under varying conditions?

Contradictions in stability studies (e.g., oxidation rates) often arise from differences in:

- Experimental design : Control humidity, light exposure, and oxygen levels, as 2-aminopyridine darkens upon oxidation under light .

- Analytical thresholds : Use sensitive techniques like GC-MS to detect low-concentration degradation products.

- Replicate studies : Perform triplicate experiments under standardized conditions to confirm reproducibility .

Q. What methodologies are used to study the mechanistic role of this compound in catalytic systems?

Advanced approaches include:

- Kinetic isotope effects (KIE) : To identify rate-determining steps in catalysis.

- In-situ spectroscopy : Raman or IR spectroscopy to monitor intermediate formation.

- Isotopic labeling : -labeled compounds to trace nitrogen migration pathways.

Cross-referencing with mechanistic studies on analogous terpyridine complexes is recommended .

Q. How can researchers design experiments to probe the bioactivity of this compound derivatives?

For preliminary bioactivity screening:

- In vitro assays : Test cytotoxicity against cell lines (e.g., HEK293) using MTT assays.

- Molecular docking : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina.

- Metabolic stability : Use liver microsome models to assess pharmacokinetic properties.

Ethical approval and rigorous controls are mandatory for studies involving biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.